Cas no 70142-86-8 (3H-Cyclopenta[5,6]naphth[2,1-c]oxepin-3-one, 1,5a,5b,6,7,7a,8,9,10b,11,12,12a-dodecahydro-11-hydroxy-1,1,5a,7a,10b-pentamethyl-8-[(3S)-tetrahydro-5-oxo-3-furanyl]-, (5aR,5bR,7aS,8S,10bR,11R,12aR)-)
70142-86-8 structure
Product Name:3H-Cyclopenta[5,6]naphth[2,1-c]oxepin-3-one, 1,5a,5b,6,7,7a,8,9,10b,11,12,12a-dodecahydro-11-hydroxy-1,1,5a,7a,10b-pentamethyl-8-[(3S)-tetrahydro-5-oxo-3-furanyl]-, (5aR,5bR,7aS,8S,10bR,11R,12aR)-
Numéro CAS:70142-86-8
Le MF:C26H36O5
Mégawatts:428.56104850769
CID:574225
Update Time:2024-03-01
3H-Cyclopenta[5,6]naphth[2,1-c]oxepin-3-one, 1,5a,5b,6,7,7a,8,9,10b,11,12,12a-dodecahydro-11-hydroxy-1,1,5a,7a,10b-pentamethyl-8-[(3S)-tetrahydro-5-oxo-3-furanyl]-, (5aR,5bR,7aS,8S,10bR,11R,12aR)- Propriétés chimiques et physiques
Nom et identifiant
-
- 3H-Cyclopenta[5,6]naphth[2,1-c]oxepin-3-one,1,5a,5b,6,7,7a,8,9,10b,11,12,12a-dodecahydro-11-hydroxy-1,1,5a,7a,10b-pentamethyl-8-[(3S)-tetrahydro-5-oxo-3-furanyl]-,(5aR,5bR,7aS,8S,10bR,11R,12aR)-
- 3H-Cyclopenta[5,6]naphth[2,1-c]oxepin-3-one,1,5a,5b,6,7,7a,8,9,10b,11,12,12a-dodecahydro-11-hydroxy-1,1,5a,7a,10b-pentamethyl-8-(tetrahydro-5-oxo-3-furanyl)-,[5aR-[5aa,5bb,7ab,8b(S*),10ba,11b,12ab]]-
- A-Homo-4-oxacarda-1,14-dienolide,7-hydroxy-4a,4a,8-trimethyl-3-oxo-, (5a,7a,13a,17a,20S)-
- Tricoccin S13
- CID 101324873
- 3H-Cyclopenta[5,6]naphth[2,1-c]oxepin-3-one, 1,5a,5b,6,7,7a,8,9,10b,11,12,12a-dodecahydro-11-hydroxy-1,1,5a,7a,10b-pentamethyl-8-[(3S)-tetrahydro-5-oxo-3-furanyl]-, (5aR,5bR,7aS,8S,10bR,11R,12aR)-
-
- Piscine à noyau: 1S/C26H36O5/c1-23(2)19-13-20(27)26(5)17-7-6-16(15-12-22(29)30-14-15)24(17,3)10-8-18(26)25(19,4)11-9-21(28)31-23/h7,9,11,15-16,18-20,27H,6,8,10,12-14H2,1-5H3/t15-,16+,18-,19+,20-,24+,25-,26+/m1/s1
- La clé Inchi: FXNJRVAWJZYZME-FRZRUABTSA-N
- Sourire: O[C@@H]1C[C@H]2C(C)(C)OC(C=C[C@]2(C)[C@H]2CC[C@@]3(C)[C@H]([C@H]4COC(C4)=O)CC=C3[C@@]21C)=O
Propriétés calculées
- Qualité précise: 428.256
- Masse isotopique unique: 428.256
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 1
- Complexité: 886
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 72.8
Propriétés expérimentales
- Dense: 1.20±0.1 g/cm3(Predicted)
- Point d'ébullition: 604.4±55.0 °C(Predicted)
- Le PKA: 14.54±0.70(Predicted)
3H-Cyclopenta[5,6]naphth[2,1-c]oxepin-3-one, 1,5a,5b,6,7,7a,8,9,10b,11,12,12a-dodecahydro-11-hydroxy-1,1,5a,7a,10b-pentamethyl-8-[(3S)-tetrahydro-5-oxo-3-furanyl]-, (5aR,5bR,7aS,8S,10bR,11R,12aR)- Littérature connexe
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
70142-86-8 (3H-Cyclopenta[5,6]naphth[2,1-c]oxepin-3-one, 1,5a,5b,6,7,7a,8,9,10b,11,12,12a-dodecahydro-11-hydroxy-1,1,5a,7a,10b-pentamethyl-8-[(3S)-tetrahydro-5-oxo-3-furanyl]-, (5aR,5bR,7aS,8S,10bR,11R,12aR)-) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fournisseurs recommandés
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Fournisseur de Chine
Réactif
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Fournisseur de Chine
Lot
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
NewCan Biotech Limited
Membre gold
Fournisseur de Chine
Réactif